molecular formula C14H21ClO B13187192 (1S)-2-chloro-1-(4-hexylphenyl)ethanol

(1S)-2-chloro-1-(4-hexylphenyl)ethanol

Cat. No.: B13187192
M. Wt: 240.77 g/mol
InChI Key: YBWIUWOBYKTCGE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-chloro-1-(4-hexylphenyl)ethanol is an organic compound characterized by a chiral center at the first carbon atom, a chlorine atom at the second carbon, and a hexyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(4-hexylphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hexylbenzaldehyde and a suitable chlorinating agent.

    Chlorination: The aldehyde group of 4-hexylbenzaldehyde is converted to a chlorohydrin using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.

    Reduction: The resulting chlorohydrin is then reduced to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination of 4-hexylbenzaldehyde.

    Catalytic Reduction: Employing catalytic hydrogenation methods to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(4-hexylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form (1S)-2-chloro-1-(4-hexylphenyl)ethane using strong reducing agents.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

    Oxidation: 4-hexylbenzaldehyde, 4-hexylbenzophenone.

    Reduction: (1S)-2-chloro-1-(4-hexylphenyl)ethane.

    Substitution: (1S)-2-amino-1-(4-hexylphenyl)ethanol, (1S)-2-thio-1-(4-hexylphenyl)ethanol.

Scientific Research Applications

(1S)-2-chloro-1-(4-hexylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (1S)-2-chloro-1-(4-hexylphenyl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: Potential pathways include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-chloro-1-(4-hexylphenyl)ethanol
  • (1S)-2-bromo-1-(4-hexylphenyl)ethanol
  • (1S)-2-chloro-1-(4-methylphenyl)ethanol

Uniqueness

(1S)-2-chloro-1-(4-hexylphenyl)ethanol is unique due to its specific chiral configuration and the presence of a hexyl-substituted phenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

(1S)-2-chloro-1-(4-hexylphenyl)ethanol

InChI

InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m1/s1

InChI Key

YBWIUWOBYKTCGE-CQSZACIVSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)[C@@H](CCl)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.